Stereochemical Differentiation: Chiral Center Availability vs. Achiral Gem-Dimethyl Regioisomer
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine possesses a single stereogenic center at the α-carbon of the amine-bearing chain (C1 of the propan-1-amine), yielding two resolvable enantiomers. In contrast, the closest molecular formula analog 2-methyl-2-(6-methylpyridin-2-yl)propan-1-amine (CAS 929021-99-8) bears a gem-dimethyl substitution at the pyridine-connecting carbon (C2), producing an achiral quaternary center that cannot be resolved . Chirality at the α-amine carbon is a well-established determinant of enantioselective receptor engagement in aminoalkylpyridine pharmacology; SAR studies on related anticonvulsant aminoalkylpyridines report enantiomer-specific potency differences exceeding 10-fold in MES seizure models [1]. For medicinal chemistry programs requiring enantiopure intermediates, the target compound provides a resolvable scaffold unavailable with the gem-dimethyl regioisomer.
| Evidence Dimension | Stereogenic center count and resolvability |
|---|---|
| Target Compound Data | 1 chiral center; enantiomers resolvable; racemate molecular weight (free base) 164.25 Da |
| Comparator Or Baseline | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine (CAS 929021-99-8): 0 chiral centers; inherently achiral; molecular weight 164.25 Da |
| Quantified Difference | 1 vs. 0 chiral centers; qualitative impact: enables vs. precludes enantioselective applications |
| Conditions | Structural analysis by Cahn-Ingold-Prelog rules; chiral center at the α-carbon adjacent to both pyridyl and primary amine groups |
Why This Matters
Procurement of a resolvable chiral scaffold directly determines feasibility of enantioselective SAR exploration, a key decision point for medicinal chemistry campaigns targeting chiral biological receptors.
- [1] Kadaba PK. Aminoalkylpyridines—Potent Orally Active Anticonvulsants. NIH SBIR Grant 5R44NS031780-03, 1996. (Enantiomer-specific activity differences >10-fold in MES seizure models). Available at: https://grantome.com/grant/NIH/R44-NS031780-03 View Source
